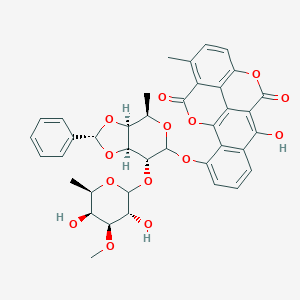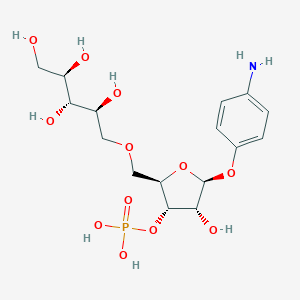
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique electronic and steric properties, which make it valuable in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:
Halogenation of Benzene Derivatives: This involves the stepwise introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a trifluoromethyl group. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and fluorine gas, often in the presence of a catalyst like iron(III) chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzene derivative with a trifluoromethylated boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes, where benzene derivatives are treated with halogenating agents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group and halogens on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring. Common electrophiles include nitronium ions and sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chlorides in solvents like acetic acid or dichloromethane.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing chlorine or fluorine atoms.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the original compound.
科学的研究の応用
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique electronic properties that can influence drug-receptor interactions.
Industry: Employed in the production of specialty chemicals, polymers, and materials with specific electronic and mechanical properties.
作用機序
The mechanism of action of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets through its electron-withdrawing groups. The trifluoromethyl group, in particular, can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions. The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 1,3-Dichlorobenzene
- 2,4-Dichlorobenzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds. The presence of multiple electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
110499-76-8 |
|---|---|
分子式 |
C7HCl2F5 |
分子量 |
250.98 g/mol |
IUPAC名 |
1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |
InChIキー |
VHDYIDCNUYHOSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
正規SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)






